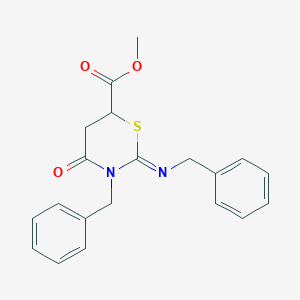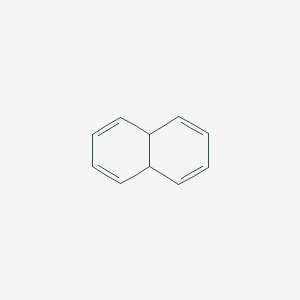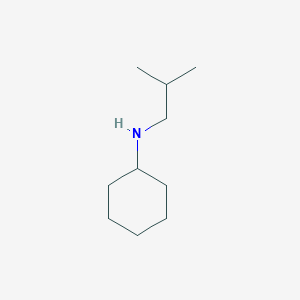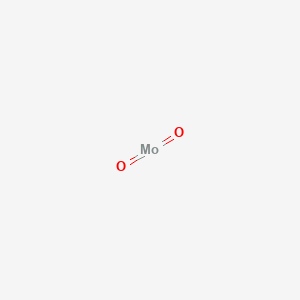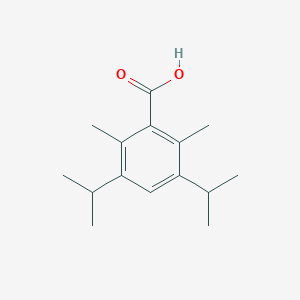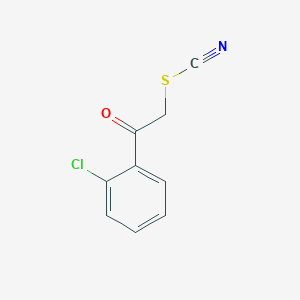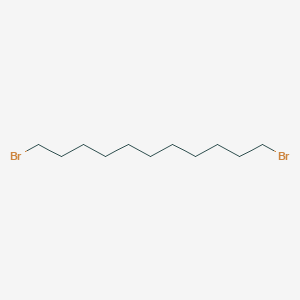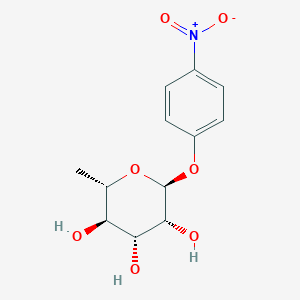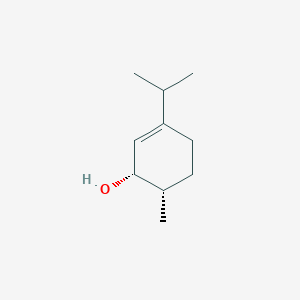
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as 6-methyl-3-propan-2-ylcyclohex-2-en-1-one, using a chiral catalyst. The reaction conditions typically include the use of hydrogen gas and a metal catalyst like palladium or rhodium under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the double bond, converting the cyclohexene ring to a cyclohexane ring.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-one.
Reduction: Formation of 6-methyl-3-propan-2-ylcyclohexanol.
Substitution: Formation of 6-methyl-3-propan-2-ylcyclohex-2-en-1-chloride or bromide.
科学的研究の応用
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism by which (1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall efficacy and potency.
類似化合物との比較
Similar Compounds
(1R,6R)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol: A stereoisomer with different spatial arrangement of atoms.
6-Methyl-3-propan-2-ylcyclohex-2-en-1-one: A ketone derivative with similar structural features.
6-Methyl-3-propan-2-ylcyclohexanol: A fully hydrogenated analog with a cyclohexane ring.
Uniqueness
(1S,6S)-6-Methyl-3-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties
特性
CAS番号 |
18675-27-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,6R)-6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3/t8-,10+/m1/s1 |
InChIキー |
WEJSIMPWEOUMJB-SCZZXKLOSA-N |
SMILES |
CC1CCC(=CC1O)C(C)C |
異性体SMILES |
C[C@@H]1CCC(=C[C@@H]1O)C(C)C |
正規SMILES |
CC1CCC(=CC1O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


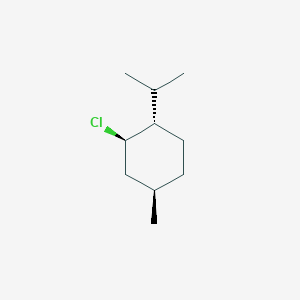
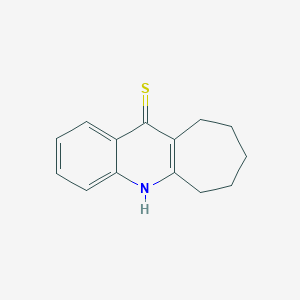


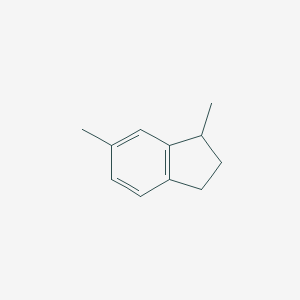
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
